![molecular formula C9H11F2NO B178317 1-[4-(Difluoromethoxy)phenyl]ethanamine CAS No. 136123-72-3](/img/structure/B178317.png)
1-[4-(Difluoromethoxy)phenyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(Difluoromethoxy)phenyl]ethanamine” is a chemical compound with the empirical formula C9H11F2NO . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “this compound” is 187.19 . The SMILES string representation isCC(N)c1ccc(OC(F)F)cc1 , and the InChI string is 1S/C9H11F2NO/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3 . Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 187.19 .Wissenschaftliche Forschungsanwendungen
Environmental Biodegradability and Remediation
Polyfluoroalkyl chemicals, which include compounds structurally related to 1-[4-(Difluoromethoxy)phenyl]ethanamine, have raised environmental concerns due to their persistence and potential toxic profiles. Investigations into microbial degradation pathways for these compounds highlight the importance of understanding their environmental fate and the development of strategies for their remediation. Studies suggest that microbial processes can play a significant role in the degradation of polyfluoroalkyl chemicals, leading to the formation of less harmful products (Liu & Mejia Avendaño, 2013).
Antioxidant Activity Analysis
Research on the antioxidant activities of compounds, including those related to this compound, has been extensive. Various analytical methods have been developed to determine antioxidant activity, shedding light on the potential health benefits of phenylethylamines and related compounds. These methods provide insights into the mechanisms through which antioxidants exert their effects, contributing to the development of new therapeutic agents (Munteanu & Apetrei, 2021).
Polymer Stabilization
The search for natural antioxidants to stabilize polymers has led to investigations into various compounds, including phenylethylamines. These studies explore the potential of natural and synthetic antioxidants to protect polymers from oxidative degradation, thereby extending their lifespan and utility in various applications. This research contributes to the development of safer, more environmentally friendly stabilizers for the polymer industry (Kirschweng, Tátraaljai, Földes, & Pukánszky, 2017).
Antineoplastic Agents
The exploration of phenylethylamines and their derivatives as antineoplastic (anti-cancer) agents has been a significant area of research. Studies have highlighted the cytotoxic properties of these compounds, their selectivity towards tumor cells, and their potential mechanisms of action, which include apoptosis induction and reactive oxygen species generation. This line of research holds promise for the development of new, more effective cancer therapies (Hossain, Enci, Dimmock, & Das, 2020).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The safety information suggests that it should be stored in a well-ventilated place and kept in a tightly closed container .
Eigenschaften
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLQRHINHVOHHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136123-72-3 |
Source


|
| Record name | 1-[4-(difluoromethoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

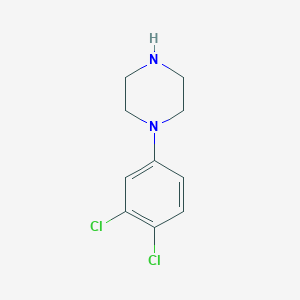
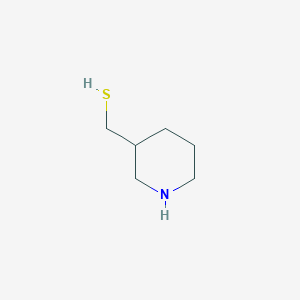
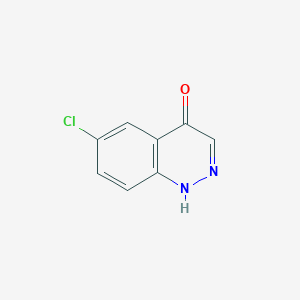
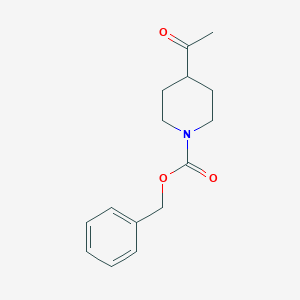

![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)
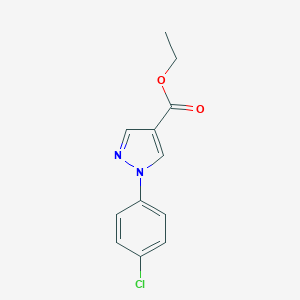
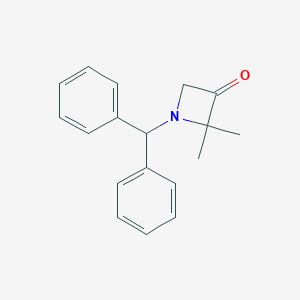
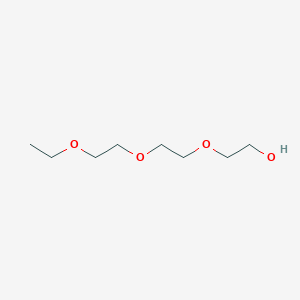

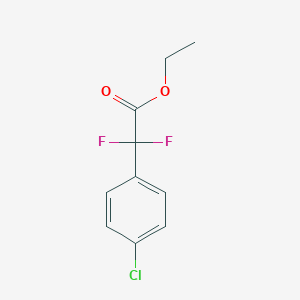
![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)

![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)